REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-:4])[CH3:3].[K+].CC(O)C.[Br:11][C:12]1[CH:13]=[C:14]([Cl:19])[C:15](Cl)=[N:16][CH:17]=1>>[Br:11][C:12]1[CH:13]=[C:14]([Cl:19])[C:15]([O:4][CH:2]([CH3:3])[CH3:1])=[N:16][CH:17]=1 |f:0.1|
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Name
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|
Quantity
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25.7 g
|
Type
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reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Type
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CUSTOM
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Details
|
the solution was stirred at 95° C. for 3 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This reaction was refluxed overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
|
partitioned between ethyl acetate and water
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Type
|
WASH
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Details
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The organic phase was washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OC(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |